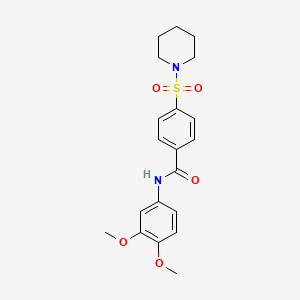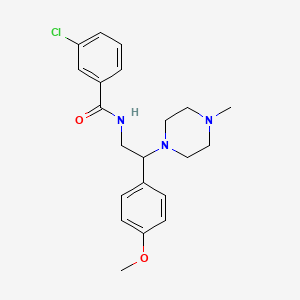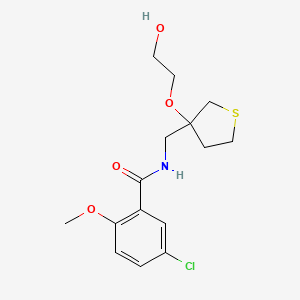![molecular formula C20H16N6O2 B2937786 6-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one CAS No. 863018-60-4](/img/structure/B2937786.png)
6-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one” is a complex organic molecule. It contains an indole group, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a triazolo[4,5-d]pyrimidin-7-one group.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives. When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. The presence of the indole group and the triazolo[4,5-d]pyrimidin-7-one group could potentially participate in various chemical reactions .科学的研究の応用
Medicinal Chemistry: Potential Therapeutic Agent
The core structure of this compound, featuring a triazolopyrimidinone moiety, is reminiscent of molecules that exhibit biological activity, particularly in the realm of medicinal chemistry . Such compounds are often explored for their potential as therapeutic agents due to their ability to interact with various biological targets. The presence of a dihydroindolyl group could imply potential activity on the central nervous system or as an inhibitor of specific enzymes involved in disease pathways.
Organic Synthesis: Building Block for Heterocyclic Compounds
In organic synthesis, the dihydroindolyl moiety can serve as a precursor or building block for the synthesis of more complex heterocyclic compounds . These structures are prevalent in many pharmaceuticals and biologically active molecules, making this compound valuable for constructing diverse molecular libraries for drug discovery.
Material Science: Organic Semiconductor Precursor
The extended conjugated system present in this compound suggests potential applications in material science, particularly as an organic semiconductor precursor . Organic semiconductors are crucial for developing flexible electronic devices, and the specific electronic properties of this compound could be harnessed for such purposes.
Chemical Biology: Probe for Molecular Interactions
In chemical biology, compounds like this one can be used as molecular probes to study protein-ligand interactions . The unique structural features of this compound may allow it to bind selectively to certain proteins, making it a valuable tool for understanding biological processes at the molecular level.
Analytical Chemistry: Chromophoric Agent
The compound’s structure indicates it could act as a chromophoric agent in analytical chemistry applications . Its ability to absorb light at specific wavelengths makes it suitable for use in spectroscopic methods, such as UV-Vis or fluorescence spectroscopy, to detect or quantify other substances.
Agricultural Chemistry: Growth Regulator or Pesticide
Finally, in agricultural chemistry, the compound’s structural similarity to known growth regulators or pesticides suggests it could be explored for such applications . Its potential biological activity might be leveraged to control plant growth or protect crops from pests.
作用機序
Target of Action
The compound contains an indole nucleus, which is a prevalent moiety in many bioactive compounds . Compounds with an indole nucleus are known to bind with high affinity to multiple receptors
Mode of Action
The mode of action would depend on the specific targets of the compound. In general, compounds with an indole nucleus can interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Without specific information on the targets and mode of action of the compound, it’s difficult to determine the exact biochemical pathways that would be affected. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities , suggesting that they may affect a wide range of biochemical pathways.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. As mentioned above, indole derivatives can have a wide range of biological activities .
特性
IUPAC Name |
6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O2/c27-17(25-11-10-14-6-4-5-9-16(14)25)12-24-13-21-19-18(20(24)28)22-23-26(19)15-7-2-1-3-8-15/h1-9,13H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDNBONTEAEBDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C=NC4=C(C3=O)N=NN4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide](/img/structure/B2937703.png)
![N-[[3-Fluoro-4-(N-methylanilino)phenyl]methyl]prop-2-enamide](/img/structure/B2937704.png)
![4-[3-(Trifluoromethyl)benzoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2937708.png)


![3-[1-(ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methylpropanoic acid](/img/structure/B2937715.png)

![(1R,5S)-8-((2-chlorobenzyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B2937717.png)

![5-Fluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2937720.png)

![[(1S,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanamine](/img/structure/B2937722.png)
![(E)-3-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2937723.png)
